molecular formula C11H23NO7 B8253002 N-Boc-D-Glucamine

N-Boc-D-Glucamine

Cat. No.: B8253002
M. Wt: 281.30 g/mol
InChI Key: XKJSZQQZQQPJIM-JQCXWYLXSA-N
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Description

N-Boc-D-Glucamine (tert-butoxycarbonyl-D-glucamine) is a chemically modified derivative of D-glucamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification is commonly employed in organic synthesis to stabilize the amine during reactions, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO7/c1-11(2,3)19-10(18)12-4-6(14)8(16)9(17)7(15)5-13/h6-9,13-17H,4-5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJSZQQZQQPJIM-JQCXWYLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-D-Glucamine is typically synthesized by reacting D-glucosamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using crystallization or chromatography techniques to achieve high purity levels .

Comparison with Similar Compounds

Structural and Molecular Properties

The substitution on the amino group of D-Glucamine significantly alters molecular weight, hydrophobicity, and functional utility. Key differences are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Substituent XLogP3 (Hydrophobicity) Hydrogen Bond Capacity (Donor/Acceptor)
D-Glucamine C₆H₁₅NO₅ 181.19 -NH₂ -3.5 (estimated) 5 donors, 6 acceptors
N-Methyl-D-Glucamine C₇H₁₇NO₅ 195.21 -N(CH₃) -2.8 6 donors, 6 acceptors
N-Octyl-D-Glucamine C₁₄H₃₁NO₅ 293.40 -N(C₈H₁₇) ~2.1 (estimated) 5 donors, 6 acceptors
  • N-Boc-D-Glucamine: Expected molecular formula ~C₁₁H₂₃NO₇ (Boc group: C₅H₉O₂), with higher hydrophobicity (XLogP3 ~0.5) than D-Glucamine but lower than N-Octyl derivatives.

Solubility and Thermal Behavior

  • N-Methyl-D-Glucamine: Exhibits high solubility in polar solvents like methanol (highest mole fraction solubility at 323 K: ~0.6) . Positive deviation from Raoult’s law indicates strong solute-solvent interactions .
  • N-Octyl-D-Glucamine : Reduced polarity due to the octyl chain lowers solubility in water but enhances miscibility in organic solvents, making it suitable for surfactant applications .
  • D-Glucamine : Highly hydrophilic, with solubility driven by five hydroxyl groups and an amine, ideal for pharmaceutical formulations .

Research Findings and Data Trends

Solubility in Organic Solvents (N-Methyl-D-Glucamine)

Solvent Solubility (Mole Fraction at 323 K)
Methanol 0.60
Ethanol 0.45
Acetone 0.25

Thermal Properties (N-Methyl-D-Glucamine)

  • Melting Point: 128–130°C
  • Enthalpy of Fusion: 28.5 kJ/mol

Limitations and Notes

  • The provided evidence lacks direct data on This compound , necessitating inferred comparisons based on structural analogs.
  • Substitutents profoundly influence hydrophobicity and application: Methyl groups enhance solubility in polar media, while octyl chains promote surfactant behavior.
  • Further experimental studies are required to quantify this compound’s solubility, stability, and synthetic utility.

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